Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate
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Overview
Description
Methyl 5-(bromomethyl)bicyclo[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a bromomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of bicyclo[3.1.1]heptane derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromomethyl derivative is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and esterification steps, optimized for large-scale synthesis. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Employed in the design of new materials with unique properties, such as high-energy density compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a bioisostere, mimicking the structure and function of other biologically active compounds. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and the modification of molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups, such as Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate.
Bicyclo[2.2.1]heptane Derivatives: Compounds with a different bicyclic framework but similar reactivity, such as bicyclo[2.2.1]heptane derivatives containing aza nitrogen atoms and nitro substituents.
Uniqueness
Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific combination of a bromomethyl group and a carboxylate ester on a bicyclic framework. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various research applications.
Properties
Molecular Formula |
C10H15BrO2 |
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Molecular Weight |
247.13 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-7H2,1H3 |
InChI Key |
TUKIJKYCCHVCOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)CBr |
Origin of Product |
United States |
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